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Compound of Interest

Compound Name: Sarmoxicillin

Cat. No.: B1680774

For Researchers, Scientists, and Drug Development Professionals

Sarmoxicillin, a methoxymethyl ester of hetamoxicillin, is a prodrug of the widely used broad-
spectrum antibiotic, amoxicillin. Its chemical modification significantly enhances its lipophilicity
compared to its parent compound, a strategic alteration designed to improve its
pharmacokinetic properties, including oral absorption and tissue penetration. This technical
guide provides an in-depth analysis of the chemical structure, physicochemical properties, and
pharmacokinetic profile of sarmoxicillin, supported by experimental data and methodologies.

Chemical Structure and Identification
Sarmoxicillin is chemically designated as methoxymethyl (2S,5R,6R)-6-[4-(4-
hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo0-4-thia-1-
azabicyclo[3.2.0]heptane-2-carboxylate.[1]

Key Structural Features:

e [B-Lactam Ring: The core structure contains a four-membered -lactam ring fused to a five-
membered thiazolidine ring, characteristic of the penicillin antibiotic class. This strained ring
system is crucial for its antibacterial activity.

o Amoxicillin Moiety: The fundamental structure is derived from amoxicillin, which is evident
from the acyl side chain attached to the (3-lactam ring.
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o Hetamoxicillin Intermediate: Sarmoxicillin is formally a derivative of hetamoxicillin, where
the amino group of amoxicillin has reacted with acetone to form an imidazolidinone ring.

» Methoxymethyl Ester: The carboxylic acid group of the thiazolidine ring is esterified with a
methoxymethyl group. This ester linkage is key to its prodrug nature, as it is designed to be
cleaved in vivo to release the active amoxicillin.

Chemical Identifiers:

Identifier Value

CAS Number 67337-44-4

Molecular Formula C21H27N306S

Molecular Weight 449.52 g/mol

InChl Key XMNFWSAYWSUJIMH-KRWWSPQJSA-N

CC1(C(N2C(S1)C(C2=0)N3C(=0)C(NC3(C)C)
C4=CC=C(C=C4)0)C(=0)OCOC)C[1]

SMILES

Physicochemical Properties

The defining physicochemical characteristic of sarmoxicillin is its increased lipophilicity
compared to amoxicillin. This property is a direct result of the esterification of the polar
carboxylic acid group.

Partition Coefficients:

The lipophilicity is quantitatively expressed by the partition coefficient (P), which measures the
distribution of a compound between an organic and an aqueous phase.
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pH Partition Coefficient (n-octanol/buffer)
2.0 >1000

3.0 18.2

6.0 3.0

7.4 3.0

8.0 3.0

Data extracted from Smyth et al., 1981.

This data clearly demonstrates a significantly higher preference for the organic phase at
physiological pH compared to amoxicillin, which is an amphoteric molecule with much lower
lipid solubility.

Pharmacokinetics and Metabolism

Sarmoxicillin is designed to be absorbed orally in its intact form, after which it undergoes
hydrolysis to release the active drug, amoxicillin.

Absorption and Bioavailability:

Oral administration of sarmoxicillin in human subjects has demonstrated that a significant
portion of the prodrug is absorbed intact, bypassing extensive first-pass metabolism in the gut
and liver.

Metabolic Pathway:

The in vivo conversion of sarmoxicillin to amoxicillin proceeds through a two-step hydrolysis
mechanism.
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Metabolic conversion of Sarmoxicillin to Amoxicillin.

Pharmacokinetic Parameters:

Studies in humans have shown differences in the pharmacokinetic profiles of amoxicillin when
administered as sarmoxicillin compared to oral amoxicillin. Administration of sarmoxicillin
leads to a lower peak plasma concentration (Cmax) of amoxicillin and a longer time to reach
Cmax (Tmax), suggesting a slower, more sustained release of the active drug.

Sarmoxicillin T .. .
Parameter o ] Amoxicillin Administration
Administration

Amoxicillin Cmax Lower Higher
Amoxicillin Tmax Longer Shorter
Amoxicillin Half-life Longer Shorter
Salivary Amoxicillin Significant Levels Negligible Levels

Qualitative summary from Smyth et al., 1981.

The appearance of significant levels of amoxicillin in the saliva after sarmoxicillin
administration is a notable finding, suggesting improved tissue penetration of the lipophilic
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prodrug.

Mechanism of Action

As sarmoxicillin is a prodrug, its antibacterial activity is attributable to the action of its active
metabolite, amoxicillin.

Bacterial Cell

Binds to
Penicillin-Binding
Proteins (PBPSs)

Inhibits

)

Cell Lysis

Click to download full resolution via product page

Mechanism of action of Amoxicillin.

Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It
specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are
enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides
structural integrity to the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and
subsequent cell lysis.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1680774?utm_src=pdf-body
https://www.benchchem.com/product/b1680774?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are summaries of the experimental methodologies used to characterize

sarmoxicillin.
Determination of Partition Coefficients:

e Principle: The distribution of the compound between two immiscible phases, n-octanol
(representing a lipid environment) and an aqueous buffer at a specific pH, is measured.

o Methodology:

o Solutions of sarmoxicillin and amoxicillin were prepared in aqueous buffers at various pH
values (2.0, 3.0, 6.0, 7.4, and 8.0).

o Equal volumes of the buffered solution and n-octanol were mixed and allowed to
equilibrate at 25°C.

o The concentration of the compound in the aqueous phase was determined
spectrophotometrically by measuring the absorbance at 270 nm.

o The partition coefficient was calculated as the ratio of the concentration in the organic
phase to the concentration in the agueous phase.

Human Pharmacokinetic Studies:

o Study Design: A randomized, crossover study design was employed with healthy adult male
volunteers.

» Methodology:
o Subjects were administered single oral doses of sarmoxicillin or amoxicillin.
o Blood and saliva samples were collected at predetermined time intervals.

o Plasma and saliva concentrations of sarmoxicillin and amoxicillin were determined using
a validated bioassay or chromatographic method.
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o Pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life were
calculated from the concentration-time data.

Conclusion

Sarmoxicillin represents a successful application of the prodrug concept to improve the
pharmacokinetic properties of amoxicillin. Its enhanced lipophilicity facilitates improved
absorption and tissue distribution, leading to a distinct pharmacokinetic profile characterized by
sustained plasma concentrations and the ability to penetrate into compartments such as saliva.
The ultimate therapeutic effect of sarmoxicillin is mediated by its efficient in vivo conversion to
amoxicillin, which then acts by inhibiting bacterial cell wall synthesis. The data and
methodologies presented in this guide provide a comprehensive technical foundation for
researchers and professionals involved in the development and study of novel antibiotic
therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1680774?utm_src=pdf-body
https://www.benchchem.com/product/b1680774?utm_src=pdf-body
https://www.benchchem.com/product/b1680774?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/7271269/
https://pubmed.ncbi.nlm.nih.gov/7271269/
https://www.benchchem.com/product/b1680774#what-is-the-chemical-structure-of-sarmoxicillin
https://www.benchchem.com/product/b1680774#what-is-the-chemical-structure-of-sarmoxicillin
https://www.benchchem.com/product/b1680774#what-is-the-chemical-structure-of-sarmoxicillin
https://www.benchchem.com/product/b1680774#what-is-the-chemical-structure-of-sarmoxicillin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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